

Giredestrant (GDC-9545): A Technical Guide to its Discovery and Development

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Compound of Interest

Compound Name: *Giredestrant tartrate*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Giredestrant (GDC-9545) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) developed by Genentech/Roche for the treatment of estrogen receptor-positive (ER+) breast cancer.^{[1][2]} As a next-generation endocrine therapy, giredestrant offers a dual mechanism of action: it acts as a competitive antagonist of the estrogen receptor (ER) and induces its proteasomal degradation.^{[3][4]} This comprehensive guide details the discovery, preclinical development, and clinical evaluation of giredestrant, providing an in-depth resource for researchers and drug development professionals in the field of oncology.

Discovery and Preclinical Development

The discovery of giredestrant stemmed from a lead optimization program aimed at identifying an oral SERD with a superior preclinical profile.^{[5][6]} The program focused on enhancing potency, oral bioavailability, and metabolic stability while minimizing off-target effects.

In Vitro Profile

Giredestrant demonstrates potent and selective activity in a range of in vitro assays, effectively antagonizing ER signaling and promoting the degradation of both wild-type and mutant ER α .

Table 1: In Vitro Activity of Giredestrant (GDC-9545)

Assay	Cell Line	Endpoint	Giredestrant (GDC-9545) Potency	Reference
ER α Antagonist Activity	MCF-7	IC50	0.05 nM	[7]
ER α Degradation	MCF-7	DC50	<1 nM	[5]
Cell Proliferation	MCF-7 (WT ER α)	IC50	Data not available in a comparable format	
Cell Proliferation	MCF-7 (Y537S mutant ER α)	IC50	Data not available in a comparable format	
Cell Proliferation	T47D (WT ER α)	IC50	Data not available in a comparable format	

Preclinical Pharmacokinetics

Giredestrant exhibits favorable pharmacokinetic properties across multiple preclinical species, characterized by good oral absorption and low clearance, supporting once-daily oral dosing in humans.[8][9]

Table 2: Pharmacokinetic Parameters of Giredestrant in Preclinical Species

Species	Dose Route	Tmax (h)	Cmax (ng/mL)	AUC (ng·h/mL)	Clearance (mL/min/kg)	Bioavailability (%)	Reference
Rat	Oral	1.0	1080	8340	2.0	63	[5]
Dog	Oral	2.0	740	7810	2.1	78	[5]
Cynomolgus	Oral	4.0	450	5430	3.1	54	[5]
Monkey							

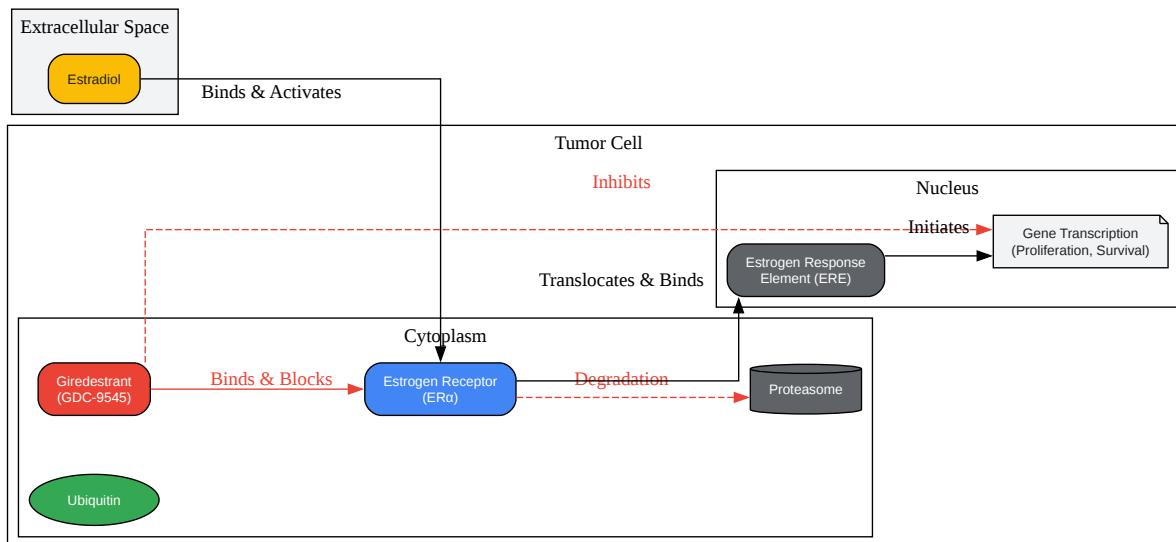
In Vivo Efficacy

The antitumor activity of giredestrant has been demonstrated in various preclinical models, including patient-derived xenografts (PDX) of ER+ breast cancer, where it induced tumor regression as a single agent and in combination with CDK4/6 inhibitors.[5][10] In the HCl-013 ER+ breast cancer PDX model, giredestrant showed dose-dependent tumor growth inhibition.

Mechanism of Action

Giredestrant exerts its anticancer effects through a dual mechanism targeting the estrogen receptor.

- **Competitive Antagonism:** Giredestrant competitively binds to the ligand-binding domain (LBD) of both wild-type and mutant ER α , preventing the binding of estradiol and subsequent activation of downstream signaling pathways.[11]
- **ER α Degradation:** Upon binding, giredestrant induces a conformational change in the ER α protein, marking it for ubiquitination and subsequent degradation by the proteasome.[2][4] This leads to a reduction in the total cellular levels of ER α , further inhibiting estrogen-mediated signaling.



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Giredestrant's dual mechanism of ER antagonism and degradation.

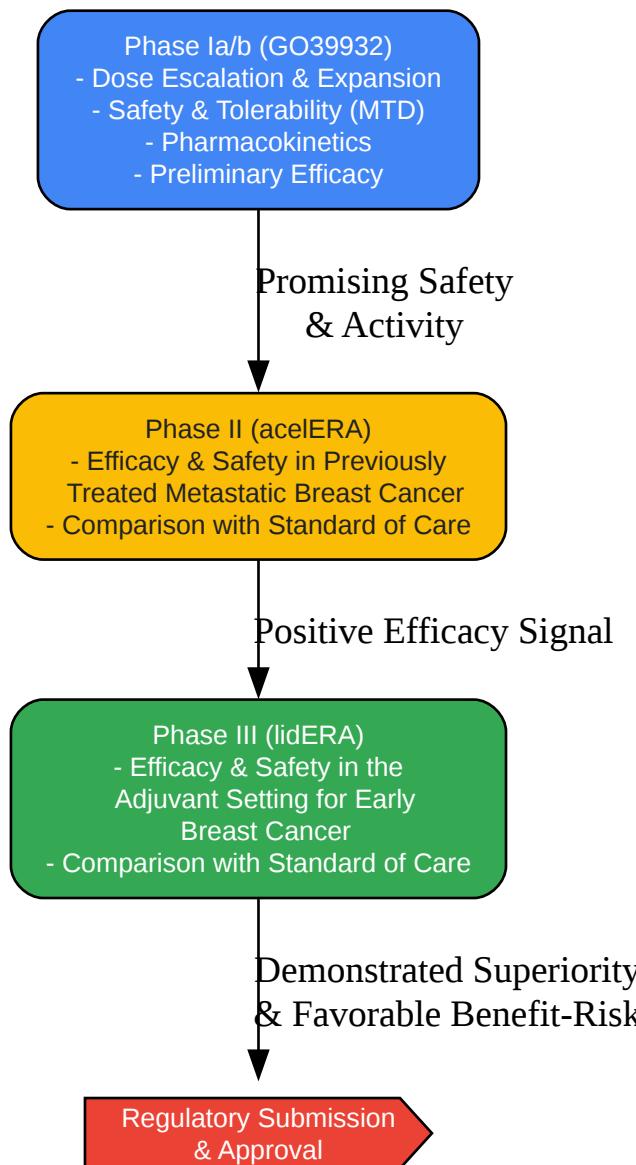
Clinical Development

Giredestrant has undergone extensive clinical evaluation in patients with ER+, HER2-negative breast cancer across various settings.

Table 3: Overview of Key Clinical Trials for Giredestrant (GDC-9545)

Trial Identifier	Phase	Title	Patient Population	Treatment Arms	Primary Endpoint(s)
GO39932 (NCT033327 97)	Ia/Ib	A Study of GDC-9545 Alone or in Combination With Palbociclib and/or LHRH Agonist	Locally advanced or metastatic ER+, HER2- breast cancer	Giredestrant monotherapy (dose escalation/expansion); Giredestrant + Palbociclib	Safety, MTD, Pharmacokinetics
aceIERA (NCT045764 55)	II	A Study Evaluating Giredestrant Compared With Physician's Choice of Endocrine Monotherapy	Previously treated ER+, HER2- locally advanced or metastatic breast cancer	Giredestrant vs. Physician's choice of endocrine monotherapy	Progression-Free Survival (PFS)
lidERA (NCT049619 96)	III	A Study Evaluating Adjuvant Giredestrant Compared With Physician's Choice of Adjuvant Endocrine Monotherapy	ER+, HER2- early breast cancer	Giredestrant vs. Physician's choice of adjuvant endocrine monotherapy	Invasive Disease-Free Survival (iDFS)

The clinical development program for giredestrant follows a structured workflow from early-phase dose-finding and safety studies to late-phase efficacy trials.

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